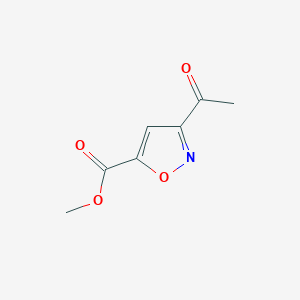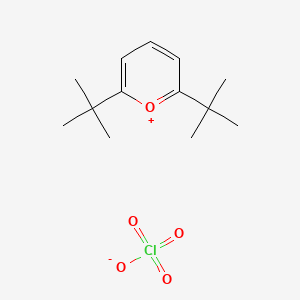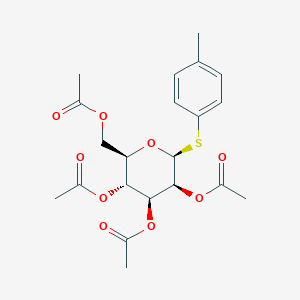
Methyl 3-acetylisoxazole-5-carboxylate
Overview
Description
Isoxazoles, which “Methyl 3-acetylisoxazole-5-carboxylate” likely belongs to, are a type of heterocyclic compound. They are five-membered rings containing an oxygen atom and a nitrogen atom . Isoxazoles are found in many commercially available drugs .
Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As a general reference, “5-Methylisoxazole-3-carboxylic acid” is a solid .Scientific Research Applications
Acetylation and Derivative Formation
Acetylation Studies : The acetylation of similar heteroaromatic amino acids, such as methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, has been explored, demonstrating a decreased susceptibility to acetylation and yielding diacetylated products. This indicates a potential route for modifying Methyl 3-acetylisoxazole-5-carboxylate through acetylation under specific conditions (Dzygiel et al., 2001).
N-Acetylated Derivatives : Further research on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate provides insights into the regioselective acetylation, leading to specific product formation. This might suggest analogous reactions for this compound to obtain targeted structural motifs (Dzygiel et al., 2004).
Reaction with Carbonyl Compounds
- Reactivity with Carbonyl Compounds : The reaction of 3,5-dimethylisoxazole with various carbonyl compounds, including esters and ketones, has been studied. This demonstrates the compound's potential to engage in reactions leading to diverse isoxazole derivatives, which could be analogous to reactions involving this compound under similar conditions (Kashima et al., 1976).
Antimicrobial Activity and Chemical Synthesis
Antimicrobial Activity : Novel derivatives synthesized from structurally similar benzoxazole compounds have shown antimicrobial activity, indicating the potential for this compound derivatives to be explored in the field of antimicrobial research (Balaswamy et al., 2012).
Synthetic Applications : Research into the synthesis of pyridyl-pyrazole derivatives from related compounds suggests a pathway for the development of new materials with potential cytotoxicity against cancer cell lines, highlighting the synthetic versatility of this compound (Huang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-acetyl-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4(9)5-3-6(12-8-5)7(10)11-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHMNWHOSURUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3262592.png)
![3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride](/img/structure/B3262597.png)









